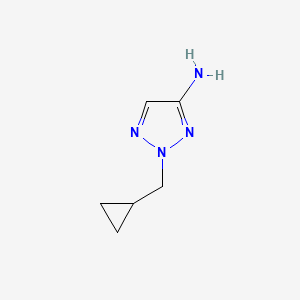
1-(1-イソチオシアナトエチル)アダマンタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Isothiocyanatoethyl)adamantane is a compound belonging to the adamantane family, characterized by its unique cage-like structureThe adamantane core provides a rigid and lipophilic framework, making it an attractive scaffold for drug design and other applications .
科学的研究の応用
1-(1-Isothiocyanatoethyl)adamantane has several scientific research applications:
Material Science: The rigid structure of adamantane derivatives makes them suitable for creating stable and high-energy materials.
Biological Studies: Its derivatives are used in studying enzyme inhibition and protein interactions.
作用機序
Target of Action
It’s known that isothiocyanates of the adamantane series are promising as precursors in the synthesis of urea and thiourea derivatives capable of inhibiting soluble epoxide hydrolase (seh) in humans and mammalians . This enzyme plays a role in the therapy of hypertonicity and inflammatory and neuropathic pains .
Mode of Action
It’s known that thiourea derivatives obtained from isothiocyanates were tested as non-peptide inhibitors of urokinase-type plasminogen activator (upa) responsible for tumor growth .
Biochemical Pathways
The inhibition of soluble epoxide hydrolase (seh) suggests that it may affect the metabolism of epoxyeicosatrienoic acids (eets), which are involved in the regulation of blood pressure and inflammation .
Result of Action
The inhibition of soluble epoxide hydrolase (seh) and urokinase-type plasminogen activator (upa) suggests potential therapeutic effects in the treatment of hypertonicity, inflammatory and neuropathic pains, and tumor growth .
生化学分析
Biochemical Properties
It is known that adamantane derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific adamantane derivative and the biochemical context in which it is present .
Cellular Effects
Adamantane derivatives have been associated with various cellular effects, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that adamantane derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Adamantane derivatives have been observed to undergo changes over time in laboratory settings, including issues related to stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(1-Isothiocyanatoethyl)adamantane at different dosages in animal models have not been specifically studied. Adamantane derivatives have been used in drug delivery systems and have shown varying effects at different dosages .
Metabolic Pathways
Adamantane derivatives have been found to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Adamantane derivatives have been found to interact with various transporters and binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Adamantane derivatives have been found to localize in various subcellular compartments, potentially affecting their activity or function .
準備方法
The synthesis of 1-(1-Isothiocyanatoethyl)adamantane involves several methods:
Reaction with Carbon Disulfide: Amines of the adamantane series react with carbon disulfide in the presence of potassium hydroxide at room temperature for 12 hours.
Reaction with Thiophosgene: Adamantan-1-amine reacts with thiophosgene in the presence of potassium carbonate at 25°C for 2 hours.
Reaction with Trimethylsilyl Isothiocyanate: This reaction occurs in the presence of titanium chloride in methylene chloride at 0°C for 3 hours.
Reaction with Potassium Thiocyanate: 1-Bromoadamantane reacts with potassium thiocyanate in dimethylformamide at 153°C for 5 hours.
化学反応の分析
1-(1-Isothiocyanatoethyl)adamantane undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
類似化合物との比較
1-(1-Isothiocyanatoethyl)adamantane can be compared with other similar compounds:
1-Isothiocyanatoadamantane: This compound lacks the ethyl group but shares similar reactivity and applications.
1-(Isocyanatomethyl)adamantane: This compound has an isocyanate group instead of an isothiocyanate group, leading to different reactivity and applications.
1-(2-Isothiocyanatoethyl)adamantane: This compound has a longer ethyl chain, which may affect its solubility and reactivity.
特性
IUPAC Name |
1-(1-isothiocyanatoethyl)adamantane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-9(14-8-15)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQQRDNZDAFARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2408149.png)

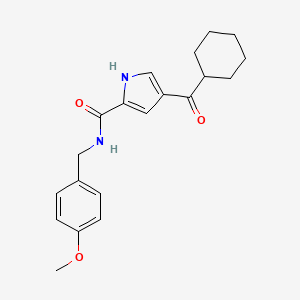
![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B2408159.png)
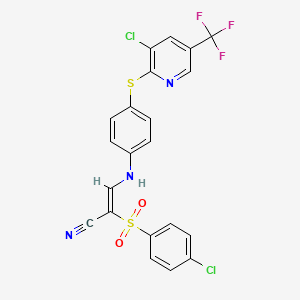
![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)
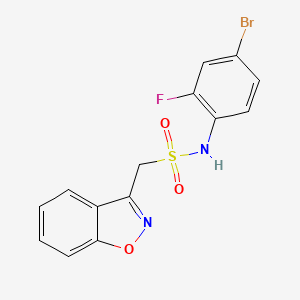
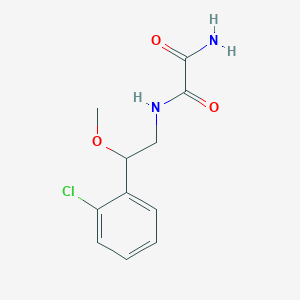
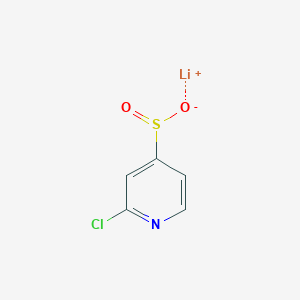
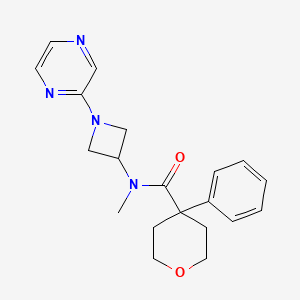
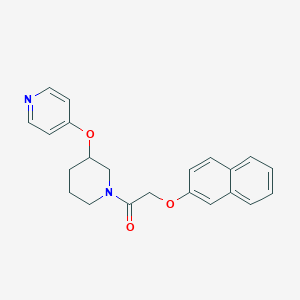
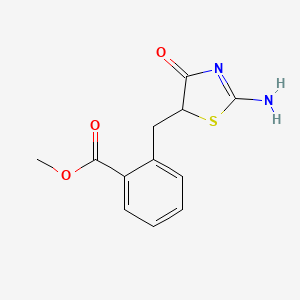
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2408170.png)
